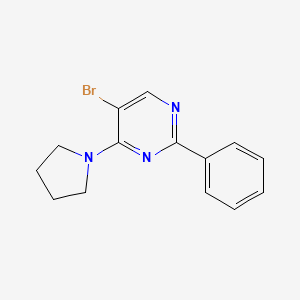![molecular formula C13H11N5O2 B14216932 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- CAS No. 826990-70-9](/img/structure/B14216932.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrophenyl group at the 3-position and dimethyl groups at the 5 and 7 positions of the triazolopyrimidine ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the use of dicationic molten salts as active catalysts, which provides high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and dicationic molten salts allows for efficient and scalable production, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Fuming nitric acid is commonly used for nitration reactions.
Reduction: Hydrogen gas and Raney nickel are used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as CDK2, which is involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with other molecular targets, such as JAK1 and JAK2, which are involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and are known for their CDK2 inhibitory activity.
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Propiedades
Número CAS |
826990-70-9 |
|---|---|
Fórmula molecular |
C13H11N5O2 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
5,7-dimethyl-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C13H11N5O2/c1-8-7-9(2)17-12(15-16-13(17)14-8)10-3-5-11(6-4-10)18(19)20/h3-7H,1-2H3 |
Clave InChI |
ZEKMLJASMMLYKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=NN=C(N12)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


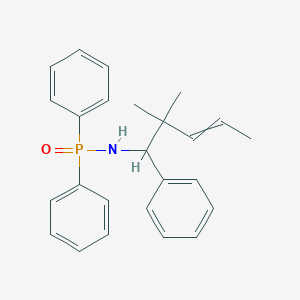
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
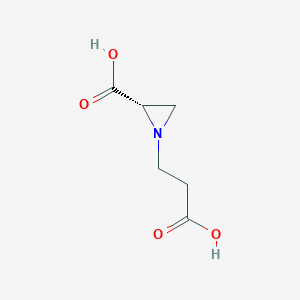
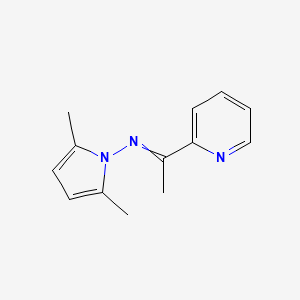
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
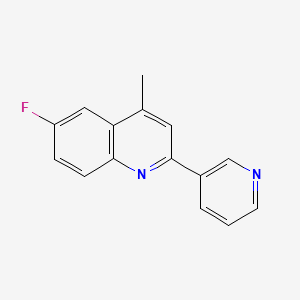
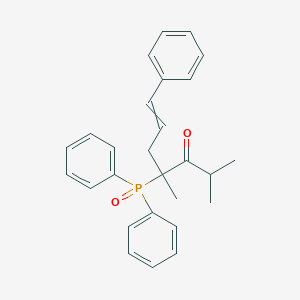
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)

![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
